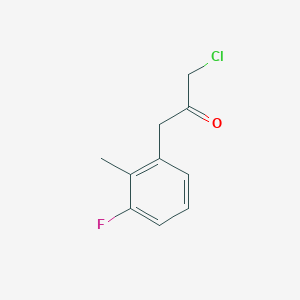![molecular formula C8H11ClN2S B8482842 2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine](/img/structure/B8482842.png)
2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine is an organic compound that features a pyridine ring substituted with a chlorine atom and a thioether-linked ethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine typically involves the reaction of 3-chloropyridine with an appropriate thiol and an amine. One common method is the nucleophilic substitution of 3-chloropyridine with a thiol, followed by the alkylation of the resulting thioether with an ethylamine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution and alkylation steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is tailored to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts
作用機序
The mechanism of action of 2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
類似化合物との比較
Similar Compounds
2-(3-Chloro-5-trifluoromethylpyridin-2-yl)ethanamine: Similar structure but with a trifluoromethyl group instead of a thioether.
2-(3-Chloro-5-methylpyridin-2-yl)ethanamine: Similar structure but with a methyl group instead of a thioether.
Uniqueness
2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties. This thioether group can undergo specific reactions that are not possible with other similar compounds, making it valuable for certain applications .
特性
分子式 |
C8H11ClN2S |
|---|---|
分子量 |
202.71 g/mol |
IUPAC名 |
2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine |
InChI |
InChI=1S/C8H11ClN2S/c9-7-2-1-4-11-8(7)6-12-5-3-10/h1-2,4H,3,5-6,10H2 |
InChIキー |
HTABEAIBEITBJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)CSCCN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1,2,3,4-tetrahydro-2-isoquinolinyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B8482765.png)
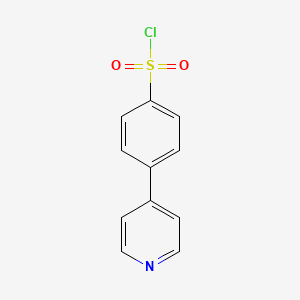
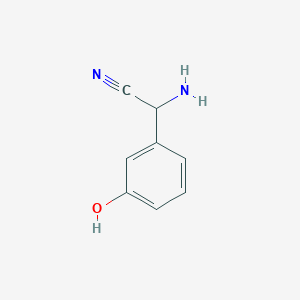
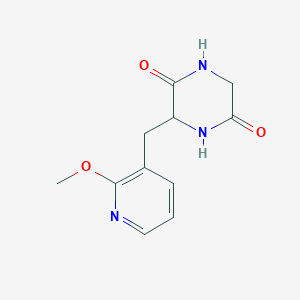
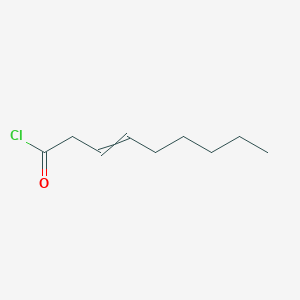
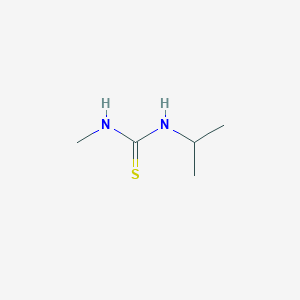
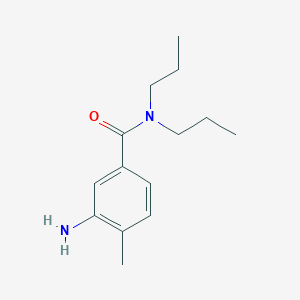
![3-(methylthio)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8482799.png)
![2-[4-(Bromomethyl)-3-chlorophenyl]-1,3-benzoxazole](/img/structure/B8482806.png)
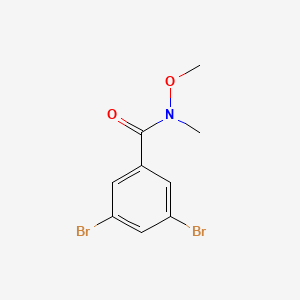
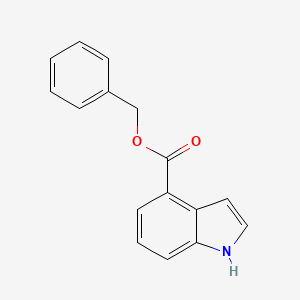
![7-Methyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8482843.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)methanol](/img/structure/B8482856.png)
